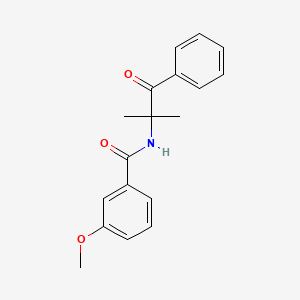![molecular formula C5H10N2O4 B14227341 (Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium](/img/structure/B14227341.png)
(Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium is a complex organic compound with a unique structure that includes a carboxylic acid group, a methyl group, and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a carboxylic acid derivative with a hydroxyimino compound in the presence of an oxidizing agent. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to maximize efficiency and minimize waste, often incorporating recycling of solvents and reagents. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its unique chemical properties may enable the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium analogs: These compounds have similar structures but differ in the substituents attached to the core structure.
Hydroxyimino derivatives: Compounds with similar hydroxyimino groups but different carboxylic acid or methyl group configurations.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages over other similar compounds in terms of reactivity, stability, and versatility.
Properties
Molecular Formula |
C5H10N2O4 |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C5H10N2O4/c1-3(2)4(5(8)9)7(11)6-10/h3-4,10H,1-2H3,(H,8,9)/b7-6-/t4-/m0/s1 |
InChI Key |
FYNYHYOHUWINEL-GQBARPDMSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)/[N+](=N/O)/[O-] |
Canonical SMILES |
CC(C)C(C(=O)O)[N+](=NO)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


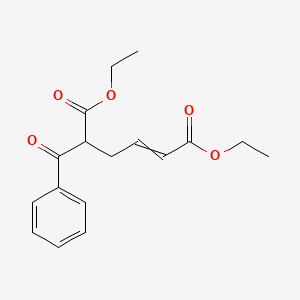
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14227263.png)
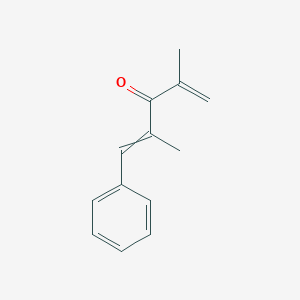
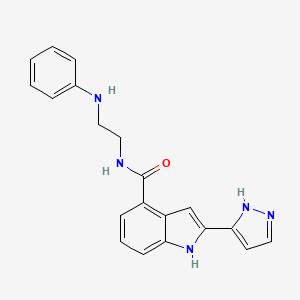
![2,2'-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile](/img/structure/B14227276.png)
![N-[3-(Trimethoxysilyl)propyl]propan-2-imine](/img/structure/B14227292.png)
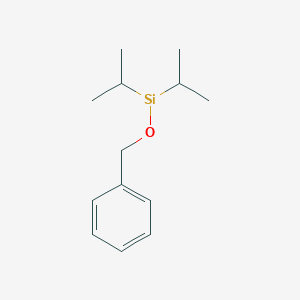
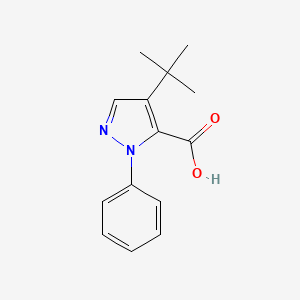
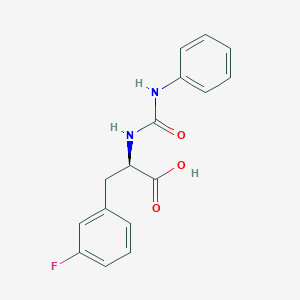

![Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]-](/img/structure/B14227336.png)
![4-Ethenyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14227340.png)
![1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one](/img/structure/B14227349.png)
